Trimetozine-d8
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Overview
Description
Trimetozine-d8 is a deuterated form of trimetozine, a compound primarily used in research settings. The molecular formula of this compound is C14H11D8NO5, and it has a molecular weight of 289.35 g/mol . This compound is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterated solvent . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous liquid-liquid extraction processes to purify the compound from its impurities . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimetozine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimetozine-d8 is widely used in scientific research, including:
Chemistry: As a labeled compound in mass spectrometry for studying reaction mechanisms and pathways.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential anxiolytic effects and its role in treating psychological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of trimetozine-d8 involves its interaction with neurotransmitter systems in the brain. It is believed to influence the levels and activity of serotonin, dopamine, and norepinephrine, which are critical for mood regulation . By modulating these neurotransmitters, this compound may help alleviate symptoms of anxiety and depression .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used for the treatment of angina pectoris and has a similar molecular structure.
LQFM289: A derivative of trimetozine designed for anxiolytic effects.
Uniqueness
Trimetozine-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biochemical processes .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |
InChI Key |
XWVOEFLBOSSYGM-DUSUNJSHSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.